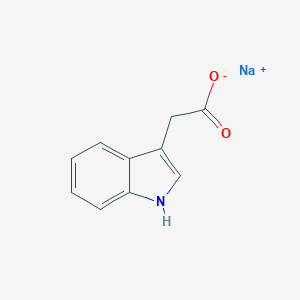

Sodium 2-(1H-indol-3-yl)acetate

Description

Properties

IUPAC Name |

sodium;2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSPWCVTJRFZEL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036174 | |

| Record name | Indole-3-acetic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6505-45-9 | |

| Record name | Indole-3-acetic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-acetic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Sodium 2-(1H-indol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of Sodium 2-(1H-indol-3-yl)acetate, also known as Indole-3-acetic acid (IAA) sodium salt. This compound is the sodium salt of the most common, naturally occurring plant hormone of the auxin class and is a crucial molecule in plant physiology research and various biotechnological applications.[1][2] This guide details a primary synthesis protocol, presents key chemical data, and visualizes the reaction pathway and experimental workflow.

Overview of Synthesis

The most direct and efficient method for synthesizing this compound is through a straightforward acid-base neutralization reaction. This process involves treating Indole-3-acetic acid (IAA), a weak acid, with a strong sodium base, such as sodium hydroxide (NaOH), or a weaker base like sodium bicarbonate (NaHCO₃).[3][4][5] The reaction yields the corresponding sodium salt (this compound) and water. The use of sodium hydroxide ensures a complete and rapid reaction.[3][4]

Physicochemical & Quantitative Data

The following table summarizes the key quantitative and identifying properties of the target compound.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | Indole-3-acetic acid sodium salt, Na-IAA, Heteroauxin | [6] |

| CAS Number | 6505-45-9 | [6][7] |

| Molecular Formula | C₁₀H₈NNaO₂ | [7] |

| Molecular Weight | 197.17 g/mol | [7] |

| Appearance | White to light yellow crystalline solid/powder | [1] |

| Purity | Typically ≥98% | [6] |

| Solubility | Soluble in Water (10 mg/mL), DMSO (15 mg/mL), Ethanol (1 mg/mL) | [6] |

| UV λmax | 225, 279 nm | [6] |

Detailed Experimental Protocol: Synthesis via Neutralization

This section provides a detailed methodology for the laboratory-scale synthesis of this compound from Indole-3-acetic acid and Sodium Hydroxide.

3.1. Materials and Reagents

-

Indole-3-acetic acid (IAA) (C₁₀H₉NO₂, MW: 175.18 g/mol )

-

Sodium hydroxide (NaOH) (MW: 40.00 g/mol )

-

Ethanol (95% or absolute)

-

Deionized Water

-

Diethyl ether (for washing, optional)

3.2. Equipment

-

Magnetic stirrer with stir bar

-

Round-bottom flask

-

Beakers and graduated cylinders

-

Dropping funnel or burette

-

Rotary evaporator

-

Vacuum desiccator

-

pH meter or pH indicator strips

-

Analytical balance

3.3. Step-by-Step Procedure

-

Dissolution of Starting Material:

-

Accurately weigh 10.0 g (57.1 mmol) of Indole-3-acetic acid.

-

Place the IAA into a 250 mL round-bottom flask.

-

Add 100 mL of ethanol and stir using the magnetic stirrer until all the IAA has completely dissolved. IAA is soluble in ethanol.[2]

-

-

Preparation of Base Solution:

-

Prepare a 1.0 M solution of sodium hydroxide by dissolving 2.28 g (57.1 mmol, 1.0 equivalent) of NaOH in 57.1 mL of deionized water. Caution: The dissolution of NaOH is exothermic. Allow the solution to cool to room temperature.

-

-

Neutralization Reaction:

-

Slowly add the 1.0 M NaOH solution to the stirred IAA solution in the round-bottom flask using a dropping funnel. Add the base dropwise over a period of 20-30 minutes.

-

Monitor the pH of the reaction mixture. The target pH is approximately 7.0. Be careful not to add excess base.

-

Allow the mixture to stir at room temperature for an additional 1 hour after the addition is complete to ensure the reaction goes to completion. The reaction of acetic acid (a carboxylic acid like IAA) and sodium hydroxide is a standard neutralization reaction that forms a salt and water.[3]

-

-

Isolation of Product:

-

Remove the solvent (ethanol and water) from the reaction mixture using a rotary evaporator under reduced pressure.

-

The resulting solid is the crude this compound.

-

-

Purification and Drying:

-

(Optional) The crude product can be washed with a small amount of cold diethyl ether to remove any unreacted, non-polar starting material. Decant the ether.

-

Dry the final product under vacuum in a desiccator to a constant weight.

-

-

Characterization:

-

The final product should be a white to cream-colored solid.[8] Purity can be confirmed by HPLC, and the structure can be verified using ¹H NMR and IR spectroscopy.

-

Mandatory Visualizations

4.1. Synthesis Reaction Pathway

Caption: Acid-base neutralization reaction for the synthesis of this compound.

4.2. Experimental Workflow

Caption: Step-by-step workflow for the laboratory synthesis and isolation of the target compound.

References

- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Net Ionic Equation for NaOH + CH3COOH (Strong Base and Weak Acid) [terpconnect.umd.edu]

- 5. Acetic Acid Reacts with Sodium Bicarbonate - Oreate AI Blog [oreateai.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Chemical properties of Indole-3-acetic acid sodium salt

An In-depth Technical Guide to the Chemical Properties of Indole-3-acetic acid Sodium Salt

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a pivotal role in virtually every aspect of plant growth and development. The sodium salt of IAA is a commonly used formulation in research and biotechnology due to its enhanced solubility in aqueous solutions compared to the free acid form. This document provides a comprehensive technical overview of the chemical properties of Indole-3-acetic acid sodium salt, detailed experimental protocols for its characterization, and a review of its primary signaling and degradation pathways.

Chemical and Physical Properties

Indole-3-acetic acid sodium salt is an off-white to tan crystalline solid.[1] Its properties are well-documented, making it a reliable standard for biological and chemical research.

Identifiers and General Properties

The fundamental identifiers and physical properties are summarized below. The molecular formula and weight are crucial for preparing solutions of known molarity.

| Property | Value | Citation(s) |

| CAS Number | 6505-45-9 | [2][3][4] |

| Synonyms | Heteroauxin, IAA sodium salt | [2][3][4] |

| Molecular Formula | C₁₀H₈NNaO₂ | [4] |

| Molecular Weight | 197.17 g/mol | [4] |

| Appearance | Off-white to tan crystalline solid | [1][2] |

| Purity | ≥98% | [2][3][5] |

| Melting Point | 165-169°C | [1] |

Solubility

The solubility of IAA sodium salt is a key advantage over its free acid counterpart, particularly for preparing stock solutions for cell culture and other aqueous-based assays.

| Solvent | Solubility (approx.) | Citation(s) |

| DMSO | 15 mg/mL | [2][3][5] |

| DMF | 10 mg/mL | [2][3] |

| PBS (pH 7.2) | 10 mg/mL | [2][3][5] |

| Ethanol | 1 mg/mL | [2][3] |

| Water | Soluble |

Stability and Storage

Proper storage is critical to maintain the integrity of the compound. The solid form is stable for years under appropriate conditions, but aqueous solutions should be prepared fresh.

| Condition | Recommendation | Citation(s) |

| Long-term Storage (Solid) | Store at -20°C in the dark. | [2][3][5] |

| Stability (Solid) | ≥ 4 years at -20°C. | [2][3] |

| Aqueous Solution Storage | Not recommended for more than one day. Prepare fresh. | [2][5] |

| General Handling | Product is hygroscopic. | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following data pertains to the parent compound, Indole-3-acetic acid, which is structurally representative of the sodium salt in solution for NMR and MS analysis.

UV/Visible Spectroscopy

| Wavelength (λmax) | Citation(s) |

| 225, 279 nm | [2][3] |

NMR Spectroscopy (Indole-3-acetic acid)

¹³C NMR spectral data in DMSO-d₆ shows characteristic peaks for the indole ring and the acetic acid side chain.[6][7]

| Chemical Shift (ppm) | Assignment | Citation(s) |

| 173.12 - 174.29 | Carbonyl (C=O) | [6][7] |

| 136.06 - 136.88 | Indole C-7a | [6][7] |

| 127.16 - 127.94 | Indole C-3a | [6][7] |

| 123.85 - 124.75 | Indole C-2 | [6][7] |

| 120.93 - 121.97 | Indole C-5 | [6][7] |

| 118.49 - 119.39 | Indole C-6 | [6][7] |

| 118.36 - 119.33 | Indole C-4 | [6][7] |

| 111.30 - 112.25 | Indole C-7 | [6][7] |

| 107.60 - 108.46 | Indole C-3 | [6][7] |

| 30.95 - 31.82 | Methylene (-CH₂) | [6][7] |

¹H NMR data in DMSO-d₆ confirms the proton environments of the molecule.[6][8]

Mass Spectrometry (Indole-3-acetic acid)

Electron ionization mass spectrometry (EI-MS) of the free acid shows a prominent molecular ion peak and a characteristic base peak from the cleavage of the carboxyl group.

| m/z | Assignment | Citation(s) |

| 175 | Molecular Ion [M]⁺ | [9] |

| 130 | Base Peak [M - COOH]⁺ (skatole cation) | [9] |

Experimental Protocols

The following sections provide generalized yet detailed protocols for determining key chemical properties.

Protocol for Solubility Determination

This tiered protocol is designed to efficiently determine the solubility of a test compound like IAA sodium salt in various solvents.

-

Preparation : Weigh approximately 10 mg of the test compound into a clear glass vial.

-

Tier 1 (Aqueous Solubility) :

-

Add 0.5 mL of the primary solvent (e.g., cell culture media, PBS pH 7.2) to achieve a target concentration of 20 mg/mL.[10]

-

Gently mix by inverting the vial. If not dissolved, vortex the vial for 1-2 minutes.[10]

-

If the compound remains undissolved, use bath sonication for up to 5 minutes.[10]

-

If necessary, warm the solution to 37°C for up to 60 minutes.[10]

-

Visually inspect for a clear solution. If undissolved, proceed to the next step.

-

Increase the solvent volume by a factor of 10 (to a total of 5 mL) to test solubility at 2 mg/mL and repeat the mixing procedures.[10]

-

-

Tier 2 (Organic Solvent Solubility) :

-

If the compound is insoluble in the aqueous solvent, repeat Step 2 using a new 10 mg sample with a preferred organic solvent such as DMSO.[10]

-

-

Documentation : Record the final state (soluble, partially soluble, or insoluble) for each solvent and concentration. A compound is considered soluble if the solution is clear with no visible precipitate or cloudiness.[10]

Caption: A generalized workflow for determining compound solubility.

Protocol for NMR Spectrum Acquisition

This protocol outlines the basic steps for preparing a sample for ¹H or ¹³C NMR analysis.

-

Sample Preparation : Accurately weigh 5-10 mg of Indole-3-acetic acid sodium salt and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.

-

Transfer : Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Load a standard set of experimental parameters for the desired nucleus (¹H or ¹³C).[11]

-

Lock the spectrometer onto the deuterium signal of the solvent.[11]

-

Tune and match the probe to the correct frequency.[11]

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.[11]

-

-

Acquisition :

-

Acquire a set number of scans to achieve an adequate signal-to-noise ratio.

-

Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

-

Processing :

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum using the residual solvent peak (e.g., DMSO at ~2.50 ppm for ¹H).

-

Integrate the peaks (for ¹H NMR) and assign them to the corresponding nuclei in the molecule.

-

Biological Context and Reactivity

Canonical Auxin Signaling Pathway

IAA exerts its biological effects primarily by modulating gene expression through a well-defined nuclear signaling pathway. This pathway involves three core protein families: TIR1/AFB F-box proteins, Aux/IAA transcriptional repressors, and ARF transcription factors.[12]

-

Low Auxin State : In the absence or at low concentrations of auxin, Aux/IAA repressor proteins bind to ARF transcription factors, preventing them from activating target gene expression.[12][13]

-

High Auxin State : When auxin (IAA) is present, it acts as a 'molecular glue', promoting the formation of a co-receptor complex between the TIR1/AFB proteins and the Aux/IAA repressors.[14]

-

Ubiquitination and Degradation : The TIR1/AFB protein, as part of an SCF-type E3 ubiquitin ligase complex, targets the bound Aux/IAA repressor for polyubiquitination.[14] This marks the repressor for degradation by the 26S proteasome.[15]

-

Gene Activation : With the Aux/IAA repressor degraded, the ARF transcription factor is released, allowing it to bind to Auxin Response Elements (AuxREs) in the promoters of target genes and activate their transcription, leading to various physiological responses.[13][14]

Caption: The canonical auxin signaling pathway at low and high auxin levels.

Degradation Pathways

While essential for plant life, IAA can be degraded by various microorganisms, a process of significant ecological and agricultural importance. Several aerobic bacterial degradation pathways have been identified. A common pathway in bacteria like Pseudomonas putida involves the catabolism of IAA to catechol.[16][17][18]

-

Initial Hydroxylation : The pathway is often initiated by the iacA gene product, which hydroxylates the indole ring of IAA.[16]

-

Intermediate Formation : This leads to the formation of intermediates such as 2-hydroxyindole-3-acetic acid and subsequently 3-hydroxy-2-oxindole-3-acetic acid (dioxindole-3-acetate or DOAA).[16]

-

Ring Cleavage : The iacC gene product is involved in the subsequent transformation of DOAA, a rate-limiting step that eventually leads to the formation of catechol.[16][19]

-

Central Metabolism : Catechol is a common intermediate that can then be funneled into central metabolic pathways, such as through ortho- or meta-ring cleavage, allowing the bacterium to use IAA as a sole carbon and energy source.[16][19]

Caption: A simplified bacterial degradation pathway of IAA to catechol.

Conclusion

Indole-3-acetic acid sodium salt is a vital tool for researchers in plant biology, agriculture, and drug development. Its well-defined chemical properties, particularly its aqueous solubility and stability, make it a preferred formulation of the primary plant auxin. Understanding its spectroscopic signature, handling protocols, and the intricate signaling pathways it governs is fundamental to its effective application in scientific research.

References

- 1. chembk.com [chembk.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. 3-Indole-acetic acid sodium salt, plant growth regulator (CAS 6505-45-9) | Abcam [abcam.com]

- 6. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indole-3-acetic acid(87-51-4) 1H NMR [m.chemicalbook.com]

- 9. Indoleacetic acid [webbook.nist.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

The Core Mechanism of Action of Sodium 2-(1H-indol-3-yl)acetate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-(1H-indol-3-yl)acetate, the sodium salt of indole-3-acetic acid (IAA), is a pivotal compound in plant biology, functioning as the primary native auxin. As a key regulator of plant growth and development, its mechanism of action is multifaceted, involving a complex interplay of transport, perception, and signal transduction that ultimately modulates gene expression. In aqueous environments, this compound dissociates, releasing the biologically active IAA molecule. This guide provides an in-depth technical overview of the core mechanisms by which this compound exerts its effects on plants, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanism of Action

The physiological and developmental effects of this compound are attributable to the activity of indole-3-acetic acid (IAA). The mechanism can be dissected into three primary stages: transport, perception, and signal transduction, which culminates in altered gene expression and subsequent physiological responses.

Polar Auxin Transport

The directional, cell-to-cell movement of auxin, known as polar auxin transport, is crucial for establishing auxin gradients that guide plant development.[1][2][3] This process is mediated by the coordinated action of auxin influx and efflux carriers.[1][2]

-

Influx: Auxin enters plant cells via passive diffusion of its protonated form (IAAH) across the plasma membrane and through active transport of its anionic form (IAA-) by influx carriers such as the AUXIN1/LIKE-AUX1 (AUX1/LAX) permeases.[3][4]

-

Efflux: The directional export of auxin is primarily facilitated by the PIN-FORMED (PIN) family of efflux carriers, which are asymmetrically localized on the plasma membrane, thereby determining the direction of auxin flow.[1][2][4] The ATP-binding cassette (ABC) transporters of the B subfamily (ABCBs) also contribute to auxin efflux.[4]

Auxin Perception and Signal Transduction

At the cellular level, auxin perception occurs in the nucleus and triggers a well-defined signaling cascade.

-

Receptor Complex Formation: In the presence of auxin, a co-receptor complex is formed between an F-box protein from the TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4][5][6] Auxin acts as a "molecular glue," stabilizing the interaction between these two proteins.[5]

-

Ubiquitination and Degradation of Aux/IAA Repressors: The formation of this complex targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB ubiquitin ligase complex.[4][5] Subsequently, the ubiquitinated Aux/IAA protein is degraded by the 26S proteasome.[4]

-

Activation of Auxin Response Factors (ARFs): In the absence of auxin, Aux/IAA proteins heterodimerize with Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby repressing their transcription.[7] The degradation of Aux/IAA proteins releases ARFs from this repression, allowing them to activate or repress the expression of target genes.[4][6][7]

Physiological Responses

The auxin-mediated changes in gene expression lead to a wide array of physiological and developmental responses, including:

-

Cell Elongation and Division: Auxin promotes cell elongation, a fundamental process in plant growth.[7]

-

Root Development: It is essential for the initiation of lateral and adventitious roots.[8]

-

Apical Dominance: Auxin produced in the apical bud inhibits the growth of axillary buds.

-

Tropisms: It plays a critical role in phototropism and gravitropism.

Quantitative Data on the Effects of Indole-3-Acetic Acid

The application of IAA can lead to measurable changes in various plant parameters. The following tables summarize quantitative data from studies on the effects of exogenous IAA application on plants under stress conditions.

Table 1: Effect of IAA on Biomass and Ion Content in Olive Plantlets under Salt Stress [9]

| Treatment | NaCl Concentration | Total Dry Weight (g) | Leaf K+/Na+ Ratio |

| Control | 0 mM | 2.5 ± 0.2 | 3.5 ± 0.3 |

| No-PGR | 100 mM | 1.8 ± 0.1 | 0.8 ± 0.1 |

| IAA Pretreatment | 100 mM | 2.3 ± 0.2 | 1.5 ± 0.2 |

| No-PGR | 200 mM | 1.2 ± 0.1 | 0.4 ± 0.1 |

| IAA Pretreatment | 200 mM | 1.9 ± 0.1 | 0.9 ± 0.1 |

Table 2: Effect of IAA on Chlorophyll Content in Olive Plantlets under Salt Stress [9]

| Treatment | NaCl Concentration | Total Chlorophyll (mg g-1 FW) |

| Control | 0 mM | 1.8 ± 0.1 |

| No-PGR | 100 mM | 1.4 ± 0.1 |

| IAA Pretreatment | 100 mM | 1.6 ± 0.1 |

| No-PGR | 200 mM | 1.0 ± 0.1 |

| IAA Pretreatment | 200 mM | 1.3 ± 0.1 |

Table 3: Effect of IAA on Growth and Yield of Tomato under Salt Stress [10]

| Treatment | NaCl Concentration | Plant Height (cm) | Yield per Plant (g) |

| Control | 0 mM | 95.3 ± 4.2 | 850 ± 45 |

| No IAA | 30 mM | 82.1 ± 3.5 | 720 ± 38 |

| 100 ppm IAA | 30 mM | 90.5 ± 3.9 | 810 ± 42 |

| No IAA | 60 mM | 70.4 ± 3.1 | 610 ± 32 |

| 100 ppm IAA | 60 mM | 81.2 ± 3.6 | 730 ± 39 |

Key Experimental Protocols

Protocol for Investigating the Effects of Auxin on Plant Growth

This protocol is adapted for studying the effects of this compound on axillary bud development, root development, and leaf abscission.[11][12]

Materials:

-

Plant species suitable for vegetative propagation (e.g., Coleus, pea seedlings).

-

This compound stock solution (e.g., 1000 ppm).

-

Lanolin paste.

-

Control paste (lanolin only).

-

Sterile scalpel or razor blade.

-

Ethanol for sterilization.

-

Growth medium (e.g., soil, agar).

-

Ruler and calipers.

Methodology:

-

Preparation of Treatment Pastes: Prepare serial dilutions of the this compound stock solution in lanolin paste to achieve the desired final concentrations (e.g., 100 ppm, 500 ppm). Prepare a control paste with lanolin only.

-

Plant Preparation:

-

Axillary Bud Development: Select healthy plants and remove the apical bud with a sterile scalpel.

-

Root Development: Take stem cuttings and remove the lower leaves.

-

Leaf Abscission: Select mature leaves and remove the leaf blade, leaving the petiole attached to the stem.

-

-

Application of Treatment:

-

Axillary Bud Development: Apply the treatment or control paste to the cut surface of the stem where the apical bud was removed.

-

Root Development: Dip the basal end of the stem cuttings into the treatment or control paste before planting in a suitable growth medium.

-

Leaf Abscission: Apply the treatment or control paste to the cut surface of the petiole.

-

-

Incubation: Grow the plants under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

-

Data Collection:

-

Axillary Bud Development: Measure the length of the axillary buds over time.

-

Root Development: After a set period (e.g., 2-3 weeks), carefully remove the cuttings from the medium, wash the roots, and count the number of roots and measure their length.

-

Leaf Abscission: Record the time it takes for the petioles to abscise (fall off).

-

Protocol for Quantification of Endogenous IAA

This protocol provides a high-throughput method for the quantification of IAA from small plant tissue samples using gas chromatography-mass spectrometry (GC-MS/MS).[13][14]

Materials:

-

Plant tissue (2-10 mg fresh weight).

-

Stable isotope-labeled internal standard ([13C6]-IAA).

-

Extraction buffer (e.g., 2-propanol/H2O/HCl).

-

Dichloromethane.

-

Solid Phase Extraction (SPE) tips.

-

Diazomethane for derivatization.

-

Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

Methodology:

-

Sample Homogenization: Homogenize the plant tissue in the extraction buffer with the added internal standard.

-

Extraction: Perform a liquid-liquid extraction with dichloromethane.

-

Purification: Purify the analyte using SPE tips.

-

Derivatization: Derivatize the purified extract with diazomethane to form methyl-IAA, which is more volatile and suitable for GC analysis.

-

GC-MS/MS Analysis: Analyze the derivatized sample by GC-MS/MS using selected reaction monitoring (SRM) to accurately quantify the abundance of IAA relative to the internal standard.

Visualizations of Core Pathways and Workflows

Signaling Pathway

Caption: The core auxin signaling pathway in a plant cell.

Experimental Workflow

Caption: Experimental workflows for auxin bioassays and quantification.

References

- 1. Auxin transport: providing a sense of direction during plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polar auxin transport - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reporters for sensitive and quantitative measurement of auxin response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 8. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exogenous Application of Indol-3-Acetic Acid and Salicylic Acid Improves Tolerance to Salt Stress in Olive Plantlets (Olea europaea L. Cultivar Picual) in Growth Chamber Environments [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigating the hormone Auxin (IAA), a Plant Growth Regulator - Science & Plants for Schools [saps.org.uk]

- 12. stem.org.uk [stem.org.uk]

- 13. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Biological Role of Endogenous Sodium 2-(1H-indol-3-yl)acetate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous Sodium 2-(1H-indol-3-yl)acetate, the sodium salt of indole-3-acetic acid (IAA), is a crucial signaling molecule originating from the microbial metabolism of dietary tryptophan in the mammalian gut. Historically recognized as the primary auxin in plants, its physiological significance in mammals is an area of burgeoning research. This technical guide provides an in-depth exploration of the biological roles of endogenous IAA, focusing on its molecular mechanisms of action, physiological effects, and implications in health and disease. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways mediated by this metabolite.

Introduction

Indole-3-acetic acid (IAA) is a metabolite of the essential amino acid tryptophan, produced predominantly by the gut microbiota.[1][2] While its role in plant growth is well-established, emerging evidence highlights its multifaceted functions in mammalian physiology.[3] In mammals, IAA acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, thereby modulating immune responses, inflammation, and metabolic processes.[4] Recent studies have also uncovered AhR-independent signaling, notably through Toll-like Receptor 4 (TLR4).[1][5] Dysregulation of IAA levels has been associated with a range of pathologies, including non-alcoholic fatty liver disease (NAFLD), inflammatory bowel disease, and certain cancers, underscoring its potential as both a biomarker and a therapeutic target.[6][7][8]

Biosynthesis and Endogenous Levels

In mammals, the primary source of IAA is the metabolic activity of gut bacteria on dietary tryptophan.[1] Several bacterial species, particularly from the Clostridium and Bacteroides genera, are known to synthesize IAA.[7] Endogenous production by mammalian cells has also been suggested.[7] IAA is detectable in various human biological fluids and tissues, with concentrations varying based on diet, gut microbiome composition, and disease state.[7]

Table 1: Reported Concentrations of Indole-3-Acetic Acid (IAA) in Human Biological Samples

| Biological Matrix | Concentration Range | Reference |

| Serum | ~1 µM | [7] |

| Plasma | 0.61 to 3.32 µmol/L | [9] |

| Feces (healthy adults) | ~5 µM | [7] |

Molecular Mechanisms of Action

The biological effects of IAA are primarily mediated through its interaction with specific cellular receptors, leading to the activation of downstream signaling cascades.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The most well-characterized signaling pathway for IAA involves its role as a ligand for the Aryl Hydrocarbon Receptor (AhR). While considered a relatively weak agonist, its physiological concentrations are sufficient to activate this pathway.[10][11] Upon binding to IAA, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[4][12]

Key downstream targets of the IAA-activated AhR pathway include:

-

Cytochrome P450 enzymes (CYP1A1, CYP1B1): These enzymes are involved in the metabolism of xenobiotics and endogenous compounds.[12][13]

-

AhR Repressor (Ahrr): This protein is part of a negative feedback loop that attenuates AhR signaling.[12]

-

Interleukin-10 (IL-10) and Interleukin-22 (IL-22): These anti-inflammatory cytokines play a role in maintaining gut homeostasis.[14]

Toll-like Receptor 4 (TLR4) Signaling Pathway

Recent evidence suggests that IAA can also signal through an AhR-independent pathway involving Toll-like Receptor 4 (TLR4).[1][5] This interaction appears to be cell-type specific and can lead to different downstream effects compared to AhR activation. In colorectal cancer cells, IAA has been shown to activate the TLR4-JNK (c-Jun N-terminal kinase) pathway, leading to anti-proliferative effects, while the TLR4-ERK (extracellular signal-regulated kinase) pathway is not implicated in this response.[1][15]

Quantitative Data on Biological Activities

While the qualitative effects of IAA are increasingly understood, precise quantitative data on its interactions and dose-responses are still being established.

Table 2: Quantitative Data on IAA Interactions and Effects

| Parameter | Value | Context | Reference |

| Binding Affinity | |||

| Association Constant (Ka) to Human Serum Albumin | 11.57 x 10³ M⁻¹ (at pH 7.4) | Equilibrium dialysis | [16] |

| In Vivo Efficacy | |||

| Dose in NAFLD mouse model | 50 mg/kg body weight (intraperitoneal injection) | Alleviation of HFD-induced NAFLD | [6][17] |

| Dose in Ankylosing Spondylitis mouse model | 50 mg/kg body weight (intraperitoneal injection) | Decreased incidence and severity | [14] |

| Cellular Effects | |||

| Concentration for Cyp1a1 mRNA induction in colonocytes | >10-fold induction at 500 µM | Young adult mouse colonocyte (YAMC) cells | [11] |

| Concentration for IL-1β expression inhibition in macrophages | Reduction at 0.5 mM | M. tuberculosis-stimulated RAW cells | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological roles of IAA.

Quantification of IAA using the Salkowski Reagent (Colorimetric Assay)

This method is a common and relatively simple technique for the colorimetric quantification of indole compounds.[1][18][19]

Materials:

-

Salkowski Reagent: 1 ml of 0.5 M FeCl₃ in 50 ml of 35% perchloric acid (HClO₄).[18][19]

-

IAA standards (5-50 µg/ml in ethanol or acetone).[18]

-

Spectrophotometer.

Procedure:

-

Prepare a standard curve using known concentrations of IAA.

-

To 1 ml of each standard and sample, add 2 ml of Salkowski reagent.[18]

-

Include a blank control containing the solvent and the reagent.[18]

-

Vortex the mixture gently and incubate in the dark at room temperature for 25-30 minutes.[18][19]

-

Measure the absorbance of the resulting pink/red color at 530 nm.[10][18]

-

Calculate the IAA concentration in the samples by comparing their absorbance to the standard curve.

Quantification of IAA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the quantification of IAA in complex biological matrices.[8][20][21]

Materials:

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

Mobile phase A: e.g., 2% acetonitrile, 10 mM ammonium formate, pH 4.2.[21]

-

Mobile phase B: e.g., 94.9% acetonitrile, 5% H₂O, 0.1% formic acid.[21]

-

Internal standard (e.g., ¹³C₆-labeled IAA).[20]

Procedure:

-

Sample Preparation:

-

LC Separation:

-

Inject the prepared sample onto the C18 column.

-

Elute IAA using a gradient of mobile phases A and B.[21]

-

-

MS/MS Detection:

-

Quantification:

-

Construct a calibration curve using known concentrations of IAA standards.

-

Determine the concentration of IAA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Western Blot Analysis of AhR Pathway Activation

Western blotting is used to detect changes in the protein levels of AhR and its downstream targets following IAA treatment.[9][23]

Materials:

-

Cell culture reagents, cells of interest.

-

IAA solution.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-AhR, anti-CYP1A1).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of IAA for a specified time.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.[9]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay for AhR Binding

ChIP is used to determine if AhR directly binds to the promoter regions of its target genes upon activation by IAA.[6][19][24]

Materials:

-

Cell culture reagents, cells of interest.

-

Formaldehyde (for cross-linking).[19]

-

Lysis and wash buffers.

-

Sonicator or enzymatic digestion reagents for chromatin shearing.[6]

-

Anti-AhR antibody for immunoprecipitation.[6]

-

Protein A/G magnetic beads.[24]

-

Reagents for reversing cross-links and DNA purification.

-

qPCR reagents and primers for target gene promoters (e.g., XREs in the CYP1A1 promoter).

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[19]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp.[25]

-

Immunoprecipitation:

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis by qPCR: Quantify the amount of specific DNA sequences (e.g., XRE-containing promoters) in the immunoprecipitated sample relative to a control (e.g., input DNA or IgG immunoprecipitation).[6]

Implications for Drug Development

The diverse biological roles of endogenous IAA present several opportunities for therapeutic intervention.

-

Modulation of AhR and TLR4 Pathways: The development of small molecules that mimic or antagonize the effects of IAA on these receptors could be a strategy for treating inflammatory and metabolic diseases.

-

Microbiome-based Therapies: Modulating the gut microbiota to enhance the production of IAA could be a novel approach for diseases associated with low IAA levels.

-

Biomarker Development: Measuring levels of IAA in biological fluids may serve as a diagnostic or prognostic biomarker for various conditions, including cardiometabolic diseases and certain cancers.[7][26]

-

Cancer Therapy: The ability of IAA to enhance the efficacy of chemotherapy in pancreatic cancer models suggests its potential as an adjunct therapy.[8]

Conclusion

Endogenous this compound is a key microbiota-derived metabolite that plays a significant role in mammalian physiology through the activation of the AhR and TLR4 signaling pathways. Its involvement in immune regulation, inflammation, and metabolic homeostasis positions it as a critical molecule in the gut-organ axis. Further research to elucidate the precise quantitative aspects of its interactions and to explore its full therapeutic potential is warranted. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to advance our understanding of this fascinating endogenous molecule.

References

- 1. Activation of the TLR4-JNK but not the TLR4-ERK pathway induced by indole-3-acetic acid exerts anti-proliferative effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-3-acetate | C10H8NO2- | CID 801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indole-3-acetic acid sensitization of phytochrome-controlled growth of coleoptile sections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Role of the Aryl Hydrocarbon Receptor and Gut Microbiota-Derived Metabolites Indole-3-Acetic Acid in Sulforaphane Alleviates Hepatic Steatosis in Mice [frontiersin.org]

- 5. Gut microbiota derived indole-3-acetic acid ameliorates precancerous inflammatory intestinal milieu to inhibit tumorigenesis through IL-35 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chromatin Immunoprecipitation (ChIP) Assay [sigmaaldrich.com]

- 7. 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism - biocrates life sciences gmbh [biocrates.com]

- 8. Microbiota-derived 3-IAA (indole-3-acetic acid) influences chemotherapy efficacy in pancreatic cancer | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice [frontiersin.org]

- 15. Activation of the TLR4-JNK but not the TLR4-ERK pathway induced by indole-3-acetic acid exerts anti-proliferative effects on Caco-2 cells. | Semantic Scholar [semanticscholar.org]

- 16. xenotech.com [xenotech.com]

- 17. GPR132 - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Frontiers | Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity [frontiersin.org]

- 21. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 22. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Role of the Aryl Hydrocarbon Receptor and Gut Microbiota-Derived Metabolites Indole-3-Acetic Acid in Sulforaphane Alleviates Hepatic Steatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The Core Auxin Signaling Pathway: A Technical Guide to Indole-3-Acetic Acid Sodium Salt's Role and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA), the principal naturally occurring auxin in plants, is a pivotal signaling molecule that governs a vast array of developmental processes, from embryogenesis to senescence. Its sodium salt, Indole-3-acetic acid sodium salt (IAA-Na), is a commonly used, water-soluble form that readily dissociates to provide IAA for experimental and agricultural applications. Understanding the intricate signaling cascade initiated by IAA is fundamental for advancements in plant science, agriculture, and the development of novel plant growth regulators. This technical guide provides a comprehensive overview of the core auxin signaling pathway, with a focus on the key molecular players and the experimental methodologies used to investigate their interactions and functions.

The Core Signaling Pathway: A Molecular Overview

The canonical auxin signaling pathway operates through a sophisticated de-repression mechanism. At its heart are three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

Low Auxin State: In the absence or at low concentrations of auxin, Aux/IAA proteins heterodimerize with ARF transcription factors. This interaction prevents the ARFs from binding to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby repressing their transcription.

High Auxin State: The presence of auxin, such as that provided by IAA-Na, triggers a cascade of events leading to gene activation. Auxin acts as a "molecular glue," facilitating the interaction between the TIR1/AFB F-box protein, which is a component of an SCF (SKP1-CULLIN1-F-BOX) E3 ubiquitin ligase complex, and the degron motif within Domain II of the Aux/IAA repressor proteins. This binding event leads to the polyubiquitination of the Aux/IAA protein, marking it for degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to bind to AuxREs and activate the transcription of a multitude of downstream genes that orchestrate various growth and developmental responses.

Quantitative Data in Auxin Signaling

The interactions and dynamics within the auxin signaling pathway have been quantified through various experimental approaches. This data is crucial for building predictive models of auxin response and for the rational design of synthetic auxins.

Table 1: Dissociation Constants (Kd) of TIR1/AFB and Aux/IAA Interactions

The binding affinity between TIR1/AFB receptors and Aux/IAA proteins in the presence of auxin is a key determinant of signaling strength. Lower Kd values indicate a stronger binding affinity.

| TIR1/AFB Protein | Aux/IAA Protein | Auxin | Kd (nM) | Reference |

| TIR1 | IAA7 | IAA | ~10 - 20 | [1] |

| TIR1 | IAA12 | IAA | ~200 - 270 | [2][3] |

| TIR1 | IAA14 | IAA | ~10 | [1] |

| TIR1 | IAA17 | IAA | ~30 | [1] |

| TIR1 | IAA1 | IAA | 17 - 45 | [1] |

| TIR1 | IAA3 | IAA | 17 - 45 | [1] |

| TIR1 | IAA28 | IAA | ~75 | [1] |

| AFB5 | IAA7 | IAA | ~51 | [1] |

| AFB5 | IAA7 | Picloram | ~37 | [1] |

Table 2: Half-life of Aux/IAA Proteins

The rapid degradation of Aux/IAA proteins is a hallmark of auxin signaling. The half-life of these proteins is dramatically reduced in the presence of auxin.

| Aux/IAA Protein Fusion | Treatment | Half-life (min) | Reference |

| PSIAA6-LUC | Mock | ~25 | [4][5] |

| PSIAA6-LUC | 1 µM 2,4-D | ~13.5 | [4][5] |

| IAA1-LUC | Mock | Not specified | [4] |

| IAA1-LUC | 1 µM 2,4-D | Reduced by ~33% | [4] |

Key Experimental Protocols

A variety of in vitro and in vivo techniques are employed to dissect the auxin signaling pathway. Below are detailed methodologies for some of the most common and powerful approaches.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful genetic method to identify and characterize protein-protein interactions. It has been instrumental in demonstrating the auxin-dependent interaction between TIR1/AFB and Aux/IAA proteins.

Principle: The transcription factor GAL4 is split into two separate domains: a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., TIR1) is fused to the BD, and the "prey" protein (e.g., an Aux/IAA) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing for cell growth on selective media and colorimetric assays.

Detailed Methodology:

-

Vector Construction:

-

Clone the coding sequence of the bait protein (e.g., TIR1) into a pGBKT7 vector (BD fusion).

-

Clone the coding sequence of the prey protein (e.g., IAA7) into a pGADT7 vector (AD fusion).

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.

-

-

Selection for Transformants:

-

Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.

-

-

Interaction Assay:

-

To test for interaction, replica-plate the colonies from the SD/-Trp/-Leu plates onto selective media:

-

SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) to test for the activation of the HIS3 reporter.

-

SD medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade) for a more stringent selection.

-

-

Incorporate various concentrations of IAA (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) or IAA-Na into the selective media to test for auxin-dependent interactions.

-

-

Quantitative Analysis (Optional):

-

Perform a liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate to quantify the strength of the interaction.

-

In Vitro Pull-Down Assay

This biochemical technique is used to confirm direct physical interactions between proteins.

Principle: A "bait" protein is tagged (e.g., with GST or His) and immobilized on affinity beads. A cell lysate or a purified "prey" protein is then incubated with the beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The presence of the prey protein is then detected by Western blotting.

Detailed Methodology:

-

Protein Expression and Purification:

-

Express and purify a GST-tagged Aux/IAA protein (e.g., GST-IAA7) from E. coli.

-

Synthesize a Myc-tagged TIR1 protein using an in vitro transcription/translation system (e.g., wheat germ extract).

-

-

Binding Reaction:

-

Incubate the purified GST-IAA7 bound to glutathione-agarose beads with the in vitro translated TIR1-Myc in a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, and protease inhibitors).

-

Perform parallel reactions with and without the addition of IAA or IAA-Na at various concentrations.

-

-

Washing:

-

Wash the beads several times with a wash buffer (similar to the binding buffer but may have a slightly higher salt concentration) to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and perform a Western blot using an anti-Myc antibody to detect the pulled-down TIR1-Myc.

-

Co-Immunoprecipitation (Co-IP) from Plant Tissues

Co-IP is used to study protein-protein interactions in their native cellular environment.

Detailed Methodology:

-

Protein Extraction:

-

Grind plant tissue (e.g., Arabidopsis seedlings) in liquid nitrogen and resuspend in a cold Co-IP extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% glycerol, 0.2% Nonidet P-40, with protease and phosphatase inhibitors).

-

-

Immunoprecipitation:

-

Incubate the protein extract with an antibody specific to the bait protein (e.g., an anti-ARF antibody).

-

Add Protein A/G-agarose beads to capture the antibody-protein complexes.

-

-

Washing:

-

Wash the beads extensively with a wash buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the protein complexes and analyze by Western blotting using antibodies against the expected interacting protein (e.g., an anti-Aux/IAA antibody).

-

Quantitative Real-Time PCR (qRT-PCR) of Auxin-Responsive Genes

qRT-PCR is used to measure the changes in the expression levels of specific genes in response to auxin treatment.

Detailed Methodology:

-

Plant Treatment:

-

Treat seedlings or other plant tissues with a solution of IAA-Na at a desired concentration (e.g., 1 µM) or a mock solution for a specific time course.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the treated and control tissues and synthesize first-strand cDNA using a reverse transcriptase.

-

-

qPCR Reaction:

-

Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the auxin-responsive gene of interest and a reference gene (e.g., ACTIN or UBIQUITIN).

-

-

Data Analysis:

-

Analyze the amplification data to determine the cycle threshold (Ct) values.

-

Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.

-

DR5::GUS/GFP Reporter Gene Analysis

The DR5 promoter is a synthetic auxin-responsive promoter containing multiple repeats of the TGTCTC AuxRE. It is widely used to visualize the sites of auxin response in plants.

Detailed Methodology:

-

Generation of Transgenic Lines:

-

Clone the DR5 promoter upstream of a reporter gene (e.g., GUS or GFP) in a plant transformation vector.

-

Generate transgenic Arabidopsis lines using the floral dip method.

-

-

Auxin Treatment:

-

Treat the transgenic seedlings with IAA-Na or a mock solution.

-

-

Visualization:

-

For DR5::GUS lines, perform histochemical GUS staining by incubating the tissues in a solution containing X-Gluc.

-

For DR5::GFP lines, visualize the GFP signal using a fluorescence or confocal microscope.

-

-

Quantification (Optional):

-

Quantify the GUS activity using a fluorometric assay with a MUG substrate.

-

Quantify the GFP fluorescence intensity using image analysis software.

-

Conclusion

The indole-3-acetic acid sodium salt-initiated auxin signaling pathway is a cornerstone of plant biology. A thorough understanding of its components and their intricate interactions is essential for both fundamental research and applied agricultural biotechnology. The experimental protocols detailed in this guide provide a robust framework for investigating this critical signaling cascade. The continued application of these and emerging technologies will undoubtedly uncover further layers of complexity in auxin biology, paving the way for innovative strategies to enhance crop productivity and resilience.

References

- 1. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Auxin modulates the degradation rate of Aux/IAA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of Aux/IAA proteins is essential for normal auxin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Glue: A Technical Guide to the Interaction of Sodium 2-(1H-indol-3-yl)acetate with Auxin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-(1H-indol-3-yl)acetate, the sodium salt of indole-3-acetic acid (IAA), is the most prevalent and physiologically significant member of the auxin class of plant hormones.[1][2] As a primary signaling molecule, it orchestrates a vast array of developmental processes in plants, from embryogenesis to organ formation and tropic responses.[1][2][3] The biological activity of this small molecule is contingent upon its perception by a sophisticated receptor system, initiating a signaling cascade that culminates in changes to gene expression. This technical guide provides an in-depth examination of the binding of this compound to its receptors, detailing the quantitative aspects of this interaction, the experimental methodologies used for its characterization, and the downstream signaling pathways. The active component in this interaction is the 2-(1H-indol-3-yl)acetate anion, and throughout this document, it will be referred to by its common abbreviation, IAA.

The Auxin Co-Receptor Complex: TIR1/AFB and Aux/IAA Proteins

The perception of auxin is not mediated by a single receptor protein but by a co-receptor complex.[4][5] This complex is formed by two key protein families:

-

TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins: These F-box proteins are the substrate-recognition components of the SKP1-CULLIN1-F-BOX (SCF) E3 ubiquitin ligase complex.[6][7] In Arabidopsis thaliana, this family consists of six members (TIR1 and AFB1-AFB5).[7][8]

-

Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors: These are a large family of short-lived nuclear proteins that act as repressors of auxin-responsive genes.[8][9]

IAA functions as a "molecular glue," stabilizing the interaction between a TIR1/AFB protein and an Aux/IAA protein.[6][8] This auxin-induced complex formation targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[3][10] The removal of the Aux/IAA repressor liberates Auxin Response Factor (ARF) transcription factors, which can then activate or repress the transcription of specific genes.[1][11]

Quantitative Analysis of Auxin Receptor Binding

The affinity of IAA for the TIR1/AFB-Aux/IAA co-receptor complex varies significantly depending on the specific combination of the TIR1/AFB and Aux/IAA proteins involved.[4][12] This combinatorial system allows for a wide range of auxin sensing capabilities, contributing to the complexity and context-dependency of auxin responses.[4][12] The binding affinity is typically quantified by the dissociation constant (KD), with a lower KD value indicating a higher binding affinity.

| TIR1/AFB Member | Aux/IAA Member/Peptide | Ligand | Binding Affinity (KD) | Experimental Method | Reference |

| TIR1 | Full-length IAA7 | IAA | 17.81 ± 7.81 nM | Quantitative IAA binding assay | [4] |

| TIR1 | IAA7 (Domains DI-DII) | IAA | 13.84 ± 4.63 nM | Saturation binding assay | [4] |

| TIR1 | IAA7 (Domain DII only) | IAA | 218.40 ± 25.80 nM | Saturation binding assay | [4] |

| TIR1 | IAA12 | IAA | 270.25 ± 54.09 nM | Quantitative IAA binding assay | [4] |

| TIR1 | IAA12 (GWPPVR mutant) | IAA | 72.45 ± 21.55 nM | Quantitative IAA binding assay | [4] |

Signaling Pathway and Experimental Workflow

The nuclear auxin signaling pathway is a well-characterized cascade of molecular events. The binding of IAA to the co-receptor complex is the critical initiating step.

A common method to investigate the interaction between these components is the in vitro pull-down assay. This technique can confirm a physical interaction between two or more proteins.

The logical relationship of the auxin-mediated co-receptor assembly is a key concept for understanding the initiation of the signaling cascade.

Experimental Protocols

In Vitro Quantitative Auxin Binding Assay (Saturation Binding)

This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of IAA to the TIR1-Aux/IAA co-receptor complex.[4]

1. Protein Expression and Purification:

- Co-express a tagged version of the desired TIR1/AFB protein (e.g., His-tagged TIR1) with its partner protein ASK1 in a suitable expression system (e.g., Hi5 insect cells).

- Express and purify the full-length Aux/IAA protein of interest (e.g., GST-tagged IAA7).

- Purify the proteins using appropriate affinity chromatography (e.g., Ni-NTA for His-tagged proteins, Glutathione Sepharose for GST-tagged proteins).

- Assess protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford or BCA).

2. Binding Reaction:

- Prepare a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).

- In microcentrifuge tubes, combine a fixed concentration of the purified TIR1-ASK1 complex and a molar excess of the purified Aux/IAA protein.

- Add increasing concentrations of radiolabeled IAA (e.g., ³H-IAA) to the tubes. For non-specific binding determination, prepare a parallel set of tubes containing a large excess of unlabeled IAA.

- Incubate the reactions at a constant temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

3. Separation of Bound and Free Ligand:

- Use a method to separate the protein-bound radioligand from the free radioligand. A common method is filter binding.

- Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. The protein and bound ligand will be retained on the filter, while the free ligand passes through.

- Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

- Place the filters in scintillation vials with a suitable scintillation cocktail.

- Measure the radioactivity on the filters using a scintillation counter.

- Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration.

- Plot the specific binding versus the concentration of free radioligand.

- Analyze the data using non-linear regression to fit a one-site binding model and determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).

Yeast Two-Hybrid (Y2H) Assay for Auxin-Dependent Interaction

The Y2H system is a powerful genetic tool to test for protein-protein interactions in vivo. It can be adapted to show auxin-dependency.

1. Plasmid Construction:

- Clone the coding sequence of the TIR1/AFB protein into a Y2H "bait" vector (e.g., pGBKT7), which fuses the protein to the GAL4 DNA-binding domain (BD).

- Clone the coding sequence of the Aux/IAA protein into a Y2H "prey" vector (e.g., pGADT7), which fuses the protein to the GAL4 activation domain (AD).

2. Yeast Transformation:

- Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

- Plate the transformed yeast on selection media lacking tryptophan and leucine (-Trp/-Leu) to select for yeast cells that have taken up both plasmids.

3. Interaction Assay:

- Grow the selected yeast colonies in liquid -Trp/-Leu media.

- Spot serial dilutions of the yeast cultures onto a series of selection plates:

- Control: -Trp/-Leu (shows growth of all co-transformants).

- Interaction Selection: -Trp/-Leu/-His/-Ade (lacks histidine and adenine). Growth on this medium indicates an interaction, as the reporter genes HIS3 and ADE2 are activated.

- To test for auxin dependency, prepare interaction selection plates supplemented with different concentrations of IAA (e.g., 0 µM, 1 µM, 10 µM, 100 µM).

- Incubate the plates at 30°C for 3-5 days and document the growth. An auxin-dependent interaction will only show robust growth on the selection plates containing IAA.

Conclusion

The interaction between this compound and the TIR1/AFB-Aux/IAA co-receptor complex is a cornerstone of plant biology. This intricate system, where auxin acts as a molecular glue, provides a rapid and reversible mechanism for controlling gene expression in response to developmental and environmental cues. The quantitative differences in binding affinities among the various co-receptor combinations highlight the sophisticated tuning of auxin sensitivity throughout the plant. The experimental protocols outlined herein provide a foundation for researchers to further dissect this critical signaling pathway, offering potential avenues for the development of novel plant growth regulators and herbicides.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 4. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rate Motifs Tune Auxin/Indole-3-Acetic Acid Degradation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Gene Regulation by Sodium 2-(1H-indol-3-yl)acetate in Plant Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-(1H-indol-3-yl)acetate, the sodium salt of Indole-3-acetic acid (IAA), is the most abundant and physiologically active native auxin in plants.[1][2][3] As a master regulator, IAA orchestrates a vast array of developmental processes, including cell elongation and division, organogenesis, vascular differentiation, and tropic responses to environmental stimuli like light and gravity.[1][4][5][6] The ability of IAA to control these diverse processes lies in its capacity to rapidly and specifically modulate the expression of hundreds of genes.[7][8]

This technical guide provides an in-depth examination of the molecular mechanisms underpinning IAA-mediated gene regulation in plant cells. It details the core signaling pathway, presents quantitative data on gene expression changes, and offers comprehensive protocols for key experimental techniques used in auxin research.

Core Mechanism: The Nuclear Auxin Signaling Pathway

The primary mechanism for auxin-regulated gene expression is a remarkably direct signaling pathway that connects auxin perception to transcriptional activation.[7][9] This pathway involves three core protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) F-box proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[8][9]

The process unfolds as follows:

-

Low Auxin State : In the absence or at low concentrations of IAA, Aux/IAA repressor proteins bind to ARF transcription factors.[8] This heterodimerization prevents the ARFs from activating their target genes. The Aux/IAA proteins recruit TOPLESS (TPL) co-repressors, which in turn engage histone deacetylases to maintain a condensed, transcriptionally repressed chromatin state at auxin-responsive gene promoters.[7][9]

-

High Auxin State : When intracellular IAA levels rise, auxin acts as a "molecular glue," promoting a direct interaction between the TIR1/AFB proteins and the Aux/IAA repressors.[7][9] The TIR1/AFB proteins are substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[8]

-

Protein Degradation : The formation of the TIR1/AFB-auxin-Aux/IAA complex leads to the polyubiquitination of the Aux/IAA repressor.[8] This marks the Aux/IAA protein for degradation by the 26S proteasome.[8]

-

Gene Activation : The degradation of the Aux/IAA repressor frees the ARF transcription factor.[9] The ARF can then bind to specific DNA sequences known as auxin response elements (AuxREs), typically containing the core motif TGTCTC, in the promoters of target genes, leading to the activation or repression of their transcription.[8][9] This initiates a cascade of downstream cellular responses.

This entire process allows for a rapid and reversible switch between transcriptional repression and activation, enabling the cell to respond dynamically to changes in auxin concentration.[9]

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. What Is Indole-3-Acetic Acid and How Does It Regulate Plant Growth Naturally? [jindunchemical.com]

- 3. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 5. Salt-Specific Gene Expression Reveals Elevated Auxin Levels in Arabidopsis thaliana Plants Grown Under Saline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pomais.com [pomais.com]

- 7. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Indole-3-Acetic Acid in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract

Indole-3-acetic acid (IAA), the principal auxin in most plant species, is a critical signaling molecule that orchestrates a vast array of developmental processes, from embryogenesis to organ formation. The precise regulation of IAA homeostasis is paramount for normal plant growth and is achieved through a complex interplay of biosynthesis, transport, conjugation, and catabolism. This technical guide provides a comprehensive overview of the core IAA biosynthesis pathways in plants. It details the primary tryptophan-dependent and the more enigmatic tryptophan-independent routes, delineates the key enzymatic steps and intermediates, presents quantitative data for critical kinetic parameters, and offers detailed protocols for the experimental analysis of these pathways. Visual diagrams of all major pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular machinery governing the production of this vital phytohormone.

Introduction to Indole-3-Acetic Acid (IAA)

Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin in plants[1][2]. It functions as a master regulator, influencing nearly every aspect of plant growth and development, including cell division and elongation, apical dominance, root initiation, vascular tissue differentiation, and responses to environmental stimuli like light and gravity[3][4]. Given its central role, plants have evolved sophisticated and redundant pathways to synthesize IAA, ensuring a stable yet dynamic supply. These biosynthetic routes are broadly categorized into two main super-pathways: those dependent on the amino acid L-tryptophan (Trp) as a precursor, and a Trp-independent pathway that bypasses tryptophan altogether[5][6]. The Trp-dependent pathways are considered the major source of IAA in most plants and have been more extensively characterized[4][7].

Tryptophan-Dependent IAA Biosynthesis Pathways

Plants primarily synthesize IAA from tryptophan via several distinct, and sometimes interconnected, pathways, each named for a key intermediate compound.[1][8] The indole-3-pyruvic acid (IPyA) pathway is now considered the main route for IAA biosynthesis in the model plant Arabidopsis thaliana and is highly conserved across the plant kingdom.[3][9][10]

The Indole-3-Pyruvic Acid (IPyA) Pathway

Genetic and biochemical evidence has firmly established the IPyA pathway as a core, two-step enzymatic process for auxin production[3][7][11][12].

-

Step 1: Tryptophan to Indole-3-Pyruvic Acid (IPyA): The pathway is initiated by the transamination of L-tryptophan to form IPyA. This reaction is catalyzed by a family of aminotransferases known as TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1) and its homologs, TAA-RELATED (TAR) enzymes.[7][9][12]

-

Step 2: IPyA to Indole-3-Acetic Acid (IAA): The unstable intermediate IPyA is then converted to IAA. This step involves an oxidative decarboxylation reaction catalyzed by the YUCCA (YUC) family of flavin-containing monooxygenases.[7][9][13][14] This conversion is considered the rate-limiting step in the IPyA pathway.[10][15]

The tight coordination between TAA/TAR and YUC enzyme activities is crucial for regulating the flux through this primary auxin production route.[10][12]

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Sites and Regulation of Auxin Biosynthesis in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. bioone.org [bioone.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Auxin biosynthesis by the YUCCA flavin monooxygenases controls the formation of floral organs and vascular tissues in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Auxin biosynthesis by the YUCCA flavin monooxygenases controls the formation of floral organs and vascular tissues in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Indole-3-Acetic Acid (IAA) Sodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indole-3-acetic acid (IAA), the most abundant naturally occurring auxin, is a pivotal signaling molecule in plant growth and development. Its sodium salt is a commonly used, water-soluble formulation that facilitates its application in various research and biotechnological contexts. This technical guide provides an in-depth overview of the physical and chemical properties of IAA sodium salt, its core signaling pathway, and detailed experimental protocols for its analysis.

Physical and Chemical Properties

IAA sodium salt is a crystalline solid, typically off-white to tan in appearance. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and formulation.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈NNaO₂ | [1] |

| Formula Weight | 197.2 g/mol | [1][2] |

| Melting Point | 165-169 °C (decomposes) | |

| Solubility | ||

| Water | Soluble | |

| PBS (pH 7.2) | ~10 mg/mL | |

| Ethanol | ~1 mg/mL | |

| Methanol | Soluble | |

| DMSO | ~15 mg/mL | |

| Dimethyl formamide (DMF) | ~10 mg/mL | |

| UV/Vis Maximum Absorption (λmax) | 225, 279 nm | [1] |

| Appearance | Crystalline solid, off-white to tan |

Stability: IAA is sensitive to light and degradation is accelerated in the presence of salts, such as those in Murashige-Skoog (MS) medium.[3][4] Aqueous solutions are not recommended for storage for more than one day.[1]

The Core Auxin Signaling Pathway